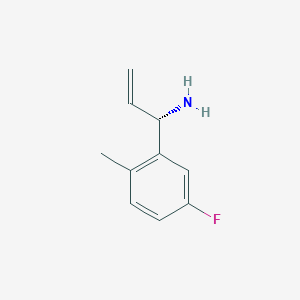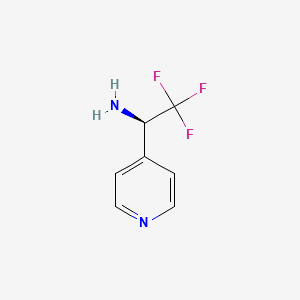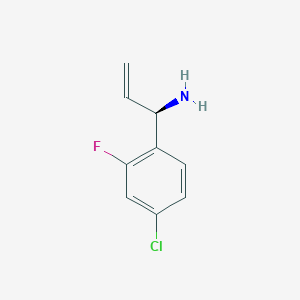
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes both an amino group and a hydroxyl group attached to a propyl chain, along with a fluorophenol moiety. The specific stereochemistry (1S,2R) indicates the spatial arrangement of these groups, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves several steps, starting from commercially available precursors. One common approach is the enantioselective synthesis, which ensures the correct stereochemistry of the final product. This can be achieved through the use of chiral catalysts or chiral auxiliaries. For example, the synthesis might involve the reduction of a ketone intermediate using a chiral reducing agent to introduce the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which can be critical for maintaining the desired stereochemistry. Additionally, the use of enantioselective chromatography can be employed to separate and purify the desired enantiomer from any racemic mixtures that may form during synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .
Scientific Research Applications
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific optical or electronic properties
Mechanism of Action
The mechanism by which 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol exerts its effects is largely dependent on its interactions with biological targets. The compound’s amino and hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the fluorophenol moiety can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can affect molecular pathways involved in signal transduction, enzyme activity, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-2-indanol: This compound shares a similar stereochemistry and functional groups but lacks the fluorophenol moiety.
(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester: Another compound with similar stereochemistry but different functional groups.
Uniqueness
What sets 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol apart is its combination of an amino group, a hydroxyl group, and a fluorophenol moiety, all arranged in a specific stereochemical configuration. This unique structure allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-[(1S,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |
InChI Key |
IPHJRVKIDOKTHD-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


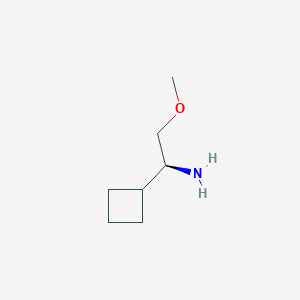
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)

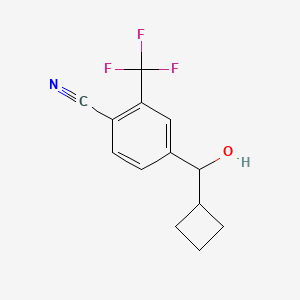

![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
